molecular formula C9H12O2 B071761 Methyl (6R)-6-methylcyclohexa-1,3-diene-1-carboxylate CAS No. 178991-18-9

Methyl (6R)-6-methylcyclohexa-1,3-diene-1-carboxylate

Cat. No. B071761
CAS RN: 178991-18-9
M. Wt: 152.19 g/mol
InChI Key: RJMGNWLDUBCFPN-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (6R)-6-methylcyclohexa-1,3-diene-1-carboxylate (MCD) is a chemical compound used in scientific research for its unique properties. It is a cyclic ester that can be synthesized using various methods, and its mechanism of action and physiological effects have been studied in detail.

Mechanism of Action

MCD has a unique mechanism of action that involves the formation of a reversible covalent bond with proteins. It binds to the active site of enzymes and inhibits their activity by blocking the substrate from binding. This mechanism has been studied extensively in various enzymes, including acetylcholinesterase and butyrylcholinesterase.
Biochemical and Physiological Effects:
MCD has been shown to have various biochemical and physiological effects, including its ability to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of acetylcholine. This inhibition can lead to an increase in acetylcholine levels, which can have various effects on the body, including improved cognitive function and muscle contraction.

Advantages and Limitations for Lab Experiments

MCD has several advantages for lab experiments, including its ease of synthesis, its stability, and its unique mechanism of action. However, it also has some limitations, including its potential toxicity and its limited solubility in water.

Future Directions

There are several future directions for research involving MCD, including its use as a tool for investigating the mechanism of action of enzymes, its potential use as a therapeutic agent for diseases involving acetylcholine dysfunction, and its potential use as a starting material for the synthesis of new compounds with unique properties.
In conclusion, Methyl (Methyl (6R)-6-methylcyclohexa-1,3-diene-1-carboxylate)-6-methylcyclohexa-1,3-diene-1-carboxylate is a unique chemical compound with various scientific research applications. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been studied extensively. Further research into MCD could lead to the development of new therapeutic agents and the synthesis of new compounds with unique properties.

Synthesis Methods

MCD can be synthesized using several methods, including the Diels-Alder reaction, which involves the reaction of a diene and a dienophile. One of the most commonly used methods for synthesizing MCD is the reaction of 3-methylcyclohex-2-enone with ethyl acrylate in the presence of a Lewis acid catalyst. This reaction results in the formation of MCD as the major product.

Scientific Research Applications

MCD has been used in various scientific research applications, including its use as a chiral auxiliary for asymmetric synthesis, a starting material for the synthesis of other compounds, and a reactant in the synthesis of natural products. It has also been used as a probe to study protein-ligand interactions and to investigate the mechanism of action of enzymes.

properties

CAS RN

178991-18-9

Product Name

Methyl (6R)-6-methylcyclohexa-1,3-diene-1-carboxylate

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

IUPAC Name

methyl (6R)-6-methylcyclohexa-1,3-diene-1-carboxylate

InChI

InChI=1S/C9H12O2/c1-7-5-3-4-6-8(7)9(10)11-2/h3-4,6-7H,5H2,1-2H3/t7-/m1/s1

InChI Key

RJMGNWLDUBCFPN-SSDOTTSWSA-N

Isomeric SMILES

C[C@@H]1CC=CC=C1C(=O)OC

SMILES

CC1CC=CC=C1C(=O)OC

Canonical SMILES

CC1CC=CC=C1C(=O)OC

synonyms

1,3-Cyclohexadiene-1-carboxylicacid,6-methyl-,methylester,(R)-(9CI)

Origin of Product

United States

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